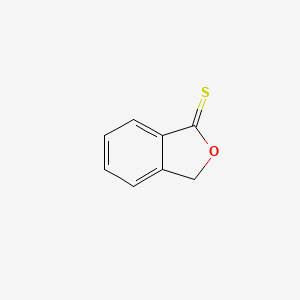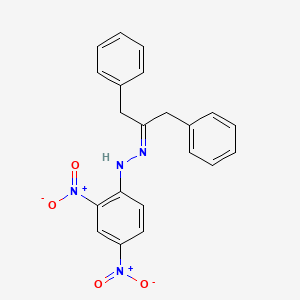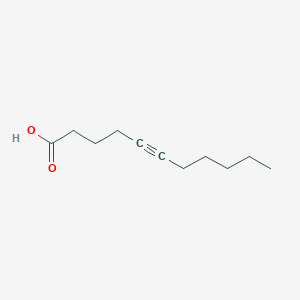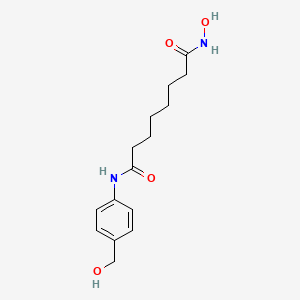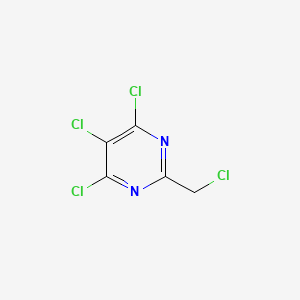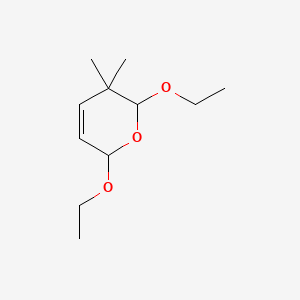![molecular formula C15H12O2 B14753929 5-[(E)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14753929.png)
5-[(E)-2-phenylethenyl]-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-2-phenylethenyl]-1,3-benzodioxole is an organic compound with the molecular formula C14H12O2 It is characterized by a benzodioxole ring fused with a phenylethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-phenylethenyl]-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with a phenylethenyl derivative under specific conditions. One common method includes the use of a palladium-catalyzed Heck reaction, where 1,3-benzodioxole is reacted with styrene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C) to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-[(E)-2-phenylethenyl]-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols .
Aplicaciones Científicas De Investigación
5-[(E)-2-phenylethenyl]-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-[(E)-2-phenylethenyl]-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-2-phenylethenyl]-1,3-benzodioxole
- 3-[(E)-2-phenylethenyl]-1,3-benzodioxole
- 4-[(E)-2-phenylethenyl]-1,3-benzodioxole
Uniqueness
5-[(E)-2-phenylethenyl]-1,3-benzodioxole is unique due to its specific substitution pattern on the benzodioxole ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects .
Propiedades
Fórmula molecular |
C15H12O2 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
5-[(E)-2-phenylethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C15H12O2/c1-2-4-12(5-3-1)6-7-13-8-9-14-15(10-13)17-11-16-14/h1-10H,11H2/b7-6+ |
Clave InChI |
IHBMGIUAQDCALO-VOTSOKGWSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=CC=CC=C3 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


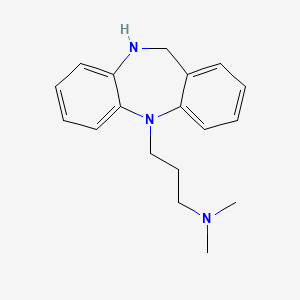

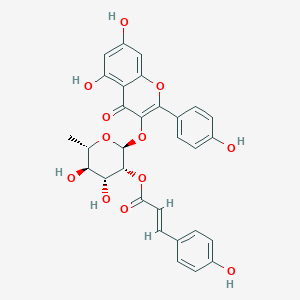
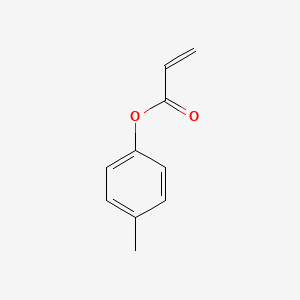
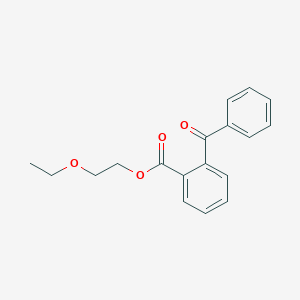
![Pyridazino[3,4-C]quinoline](/img/structure/B14753863.png)
